molecular formula C19H20ClN7O2 B2741938 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-methoxyphenyl)piperidine-4-carboxamide CAS No. 1797730-23-4

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-methoxyphenyl)piperidine-4-carboxamide

Cat. No. B2741938
CAS RN: 1797730-23-4
M. Wt: 413.87
InChI Key: GICIDICBSMLXPA-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-methoxyphenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H20ClN7O2 and its molecular weight is 413.87. The purity is usually 95%.
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Scientific Research Applications

Analgesic and Antiparkinsonian Activities

Research has shown that certain substituted pyridine derivatives, prepared from specific acetylpyridine compounds, exhibit significant analgesic and antiparkinsonian activities. These activities are comparable to those of known reference drugs like Valdecoxib® and Benzatropine®. This suggests the potential of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-methoxyphenyl)piperidine-4-carboxamide in treating pain and Parkinson's disease through its structural analogs (Amr, Maigali, & Abdulla, 2008).

Anticonvulsant Properties

Studies on the structural and electronic properties of certain anticonvulsant compounds, including those structurally related to the chemical of interest, have helped in understanding the critical orientation and delocalization of the piperidine nitrogen lone pair towards the middle heterocycle. This insight contributes to the development of anticonvulsant drugs (Georges, Vercauteren, Evrard, & Durant, 1989).

Antimicrobial Activity

The antimicrobial activity of certain 1,2,4-triazol-3-one derivatives, obtained from specific reactions, indicates good efficacy against test microorganisms. This supports the potential application of related compounds in antimicrobial treatments (Fandaklı et al., 2012).

Anti-inflammatory and Analgesic Agents

Research into novel compounds derived from visnaginone and khellinone has indicated significant anti-inflammatory and analgesic properties. These compounds, through their structural modifications, offer insights into the development of new therapeutic agents with enhanced COX-2 selectivity and analgesic activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Molecular Docking and Synthesis of Hybrid Derivatives

A study on the synthesis of novel pyridine and fused pyridine derivatives for molecular docking screenings towards GlcN-6-P synthase has indicated moderate to good binding energies. These findings contribute to the development of antimicrobial and antioxidant agents, highlighting the versatility of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-methoxyphenyl)piperidine-4-carboxamide related compounds in therapeutic applications (Flefel et al., 2018).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN7O2/c1-29-16-3-2-14(10-15(16)20)23-19(28)13-6-8-26(9-7-13)17-4-5-18(25-24-17)27-12-21-11-22-27/h2-5,10-13H,6-9H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICIDICBSMLXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-methoxyphenyl)piperidine-4-carboxamide

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